2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one
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Overview
Description
2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its biological activity, and a selenazole ring, which introduces selenium into the molecular framework, potentially enhancing its reactivity and biological effects.
Preparation Methods
The synthesis of 2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as tetraalkylammonium or phosphonium salts.
Construction of the Selenazole Ring:
Coupling Reactions: The benzodioxole and selenazole intermediates are then coupled under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Scientific Research Applications
2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The benzodioxole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The selenazole ring may enhance the compound’s reactivity and ability to form covalent bonds with biological targets, potentially leading to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and selenazole-containing molecules. For example:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have been studied for their anticancer properties.
Selenourea Derivatives: These compounds contain selenium and have shown various biological activities.
The uniqueness of 2-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
Properties
Molecular Formula |
C13H11N3O3Se |
---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H11N3O3Se/c14-13-16-12-11(20-13)7(4-10(17)15-12)6-1-2-8-9(3-6)19-5-18-8/h1-3,7H,4-5H2,(H2,14,16)(H,15,17) |
InChI Key |
BFTSUYLUNRGKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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